4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the condensation of 4-chloroaniline with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the Schiff base. This intermediate is then esterified with appropriate reagents to yield the final product. Common reagents used in these reactions include sodium borohydride for reduction and acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a precursor in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows for interactions with biological targets, making it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties. It is also explored for its potential in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-AMINOPHENYL)METHYLIDENE]AMINO 4-CHLOROBENZOATE
- 2-AMINO-4-CHLOROBENZYL ALCOHOL
- INDOLE DERIVATIVES
Uniqueness
Compared to similar compounds, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE stands out due to its unique combination of functional groups and aromatic rings. This structure provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15ClN2O4 |
---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-8-5-11(9-14(13)22-2)16(20)23-19-15(18)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
InChI Key |
LWUNICHTUITLRT-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.